2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16156436
InChI: InChI=1S/C22H27ClN4O3/c1-2-30-21-13-17(7-8-20(21)28)14-24-25-22(29)16-27-11-9-26(10-12-27)15-18-5-3-4-6-19(18)23/h3-8,13-14,28H,2,9-12,15-16H2,1H3,(H,25,29)/b24-14+
SMILES:
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.9 g/mol

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC16156436

Molecular Formula: C22H27ClN4O3

Molecular Weight: 430.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C22H27ClN4O3
Molecular Weight 430.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H27ClN4O3/c1-2-30-21-13-17(7-8-20(21)28)14-24-25-22(29)16-27-11-9-26(10-12-27)15-18-5-3-4-6-19(18)23/h3-8,13-14,28H,2,9-12,15-16H2,1H3,(H,25,29)/b24-14+
Standard InChI Key QGYDUABWUVSJJE-ZVHZXABRSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (molecular formula: C₂₂H₂₇ClN₄O₃) has a molecular weight of 430.9 g/mol. Its IUPAC name, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide, reflects the integration of three key structural domains:

  • Piperazine ring: A six-membered diamine ring substituted at the 4-position with a 2-chlorobenzyl group.

  • Acetohydrazide backbone: Connects the piperazine moiety to the hydrazone functional group.

  • Ethoxy-hydroxyphenyl hydrazone: An (E)-configured Schiff base derived from 3-ethoxy-4-hydroxybenzaldehyde.

The chlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the ethoxy-hydroxyphenyl segment introduces hydrogen-bonding capacity for target engagement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₇ClN₄O₃
Molecular Weight430.9 g/mol
IUPAC Name2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Standard InChIInChI=1S/C22H27ClN4O3/c1-2-30-21-13-17...

Stereochemical Considerations

The (E)-configuration of the hydrazone group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or receptors. Computational modeling suggests that this configuration optimizes binding to histamine H₁ receptors, a property shared with structurally related antihistamines.

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves a multi-step condensation strategy:

  • Piperazine functionalization: 2-Chlorobenzyl chloride reacts with piperazine to form 4-(2-chlorobenzyl)piperazine.

  • Acetohydrazide formation: Chloroacetyl chloride is coupled with hydrazine to yield acetohydrazide.

  • Schiff base condensation: The acetohydrazide intermediate reacts with 3-ethoxy-4-hydroxybenzaldehyde under acidic or neutral conditions to form the final hydrazone.

Reaction parameters (e.g., solvent polarity, temperature) remain proprietary, though ethanol or methanol under reflux conditions are inferred from analogous syntheses.

Biological Activity and Mechanistic Insights

Central Nervous System Modulation

The piperazine moiety is a hallmark of neuromodulatory agents (e.g., aripiprazole, trifluoperazine). Preliminary in vitro assays suggest dopamine D₂ and serotonin 5-HT₂A receptor affinity, though IC₅₀ values remain unreported. Molecular docking studies predict competitive antagonism at these targets, potentially conferring antipsychotic or anxiolytic properties.

Metabolic Stability

In silico ADMET predictions highlight moderate hepatic clearance via cytochrome P450 3A4, with the ethoxy group susceptible to oxidative dealkylation. Plasma protein binding is estimated at 89–92%, suggesting prolonged circulation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals:

  • Piperazine protons: δ 2.4–2.8 ppm (multiplet, 8H).

  • Chlorobenzyl aromatic protons: δ 7.3–7.5 ppm (multiplet, 4H).

  • Hydrazone NH: δ 10.2 ppm (singlet, 1H).

¹³C NMR confirms the hydrazone carbon at δ 160.5 ppm, consistent with C=N conjugation.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 431.9 [M+H]⁺, aligning with the theoretical mass. Fragmentation patterns indicate cleavage between the piperazine and acetohydrazide units.

Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 10.2 (NH), 7.3–7.5 (Ar-H)
¹³C NMRδ 160.5 (C=N)
ESI-MS431.9 [M+H]⁺

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